molecular formula C19H17N3O5S2 B11695890 N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B11695890
M. Wt: 431.5 g/mol
InChI Key: XKCGZYBUBUZIGO-GDNBJRDFSA-N
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Description

Historical Context of Thiazolidinone-Based Drug Discovery

Thiazolidinones, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, have been integral to medicinal chemistry since their discovery in the early 20th century. Initial synthetic methodologies, such as Kallenberg’s 1923 reaction of carbonyl sulfide with ammonia and α-halogenated carboxylic acids, laid the groundwork for their exploration. However, it was not until the 1970s that their therapeutic potential became evident with the development of ciglitazone , the first thiazolidinedione (TZD) investigated for hypoglycemic activity.

The 1980s and 1990s saw the rise of TZDs like troglitazone , pioglitazone , and rosiglitazone , which targeted peroxisome proliferator-activated receptor gamma (PPARγ) to enhance insulin sensitivity in type 2 diabetes. Despite setbacks due to hepatotoxicity and cardiovascular risks, these drugs underscored the importance of structural optimization in thiazolidinone derivatives. Modern research has shifted toward modifying the thiazolidinone core with diverse substituents to improve efficacy and reduce off-target effects. For instance, replacing the TZD core’s sulfur atom with a ketone group or introducing aromatic substituents at the 5-position has yielded compounds with enhanced anticancer and antimicrobial properties.

Structural Significance of 3,4,5-Trimethoxybenzylidene Substitution

The 3,4,5-trimethoxybenzylidene group at the 5-position of the thiazolidinone ring is a critical determinant of bioactivity. This substitution introduces a conjugated aromatic system that enhances molecular planarity and electronic interactions with biological targets. Methoxy groups at the 3, 4, and 5 positions contribute to electron-donating effects , stabilizing charge-transfer complexes and improving binding affinity to enzymes or receptors.

In anticancer applications, derivatives bearing this substituent have demonstrated remarkable potency. For example, 5-(3,4,5-trimethoxybenzylidene)thiazolidinone analogs exhibited IC~50~ values of 1.27–1.50 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming reference drugs like sunitinib. The trimethoxy group’s bulkiness also facilitates intercalation into DNA or inhibition of tyrosine kinases, as seen in compounds targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). Additionally, this substituent’s lipophilicity enhances membrane permeability, a key factor in overcoming multidrug resistance in cancer cells.

Role of Pyridine-4-Carboxamide Moiety in Bioactive Compound Design

The pyridine-4-carboxamide moiety attached to the thiazolidinone core via a nitrogen atom introduces complementary pharmacological features. Pyridine, a six-membered aromatic ring with a nitrogen atom, enhances hydrogen-bonding capacity and π-π stacking interactions with biological targets. The carboxamide group (–CONH–) further augments binding through hydrogen bond donation and acceptance, a critical factor in inhibiting enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).

In hybrid molecules, this moiety has been shown to synergize with the thiazolidinone core. For instance, pyridine-4-carboxamide derivatives exhibit dual inhibition of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MEK), pathways implicated in cancer cell proliferation. The nitrogen atom in the pyridine ring also contributes to improved solubility and pharmacokinetic profiles , addressing a common limitation of purely lipophilic thiazolidinone derivatives. Structural studies suggest that the planar arrangement of the pyridine ring aligns with the active sites of kinases, enabling competitive inhibition at nanomolar concentrations.

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N3O5S2/c1-25-13-8-11(9-14(26-2)16(13)27-3)10-15-18(24)22(19(28)29-15)21-17(23)12-4-6-20-7-5-12/h4-10H,1-3H3,(H,21,23)/b15-10-

InChI Key

XKCGZYBUBUZIGO-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

O-Alkylation of Pyrogallol

Pyrogallol undergoes methylation using methyl sulfate in the presence of sodium hydroxide. The reaction proceeds at 30–60°C, yielding 1,2,3-trimethoxybenzene. Optimal conditions involve a molar ratio of pyrogallol:methyl sulfate:30% NaOH = 1:3.3–4:4, with stepwise addition of reagents to minimize side reactions.

Vilsmeier-Haack Formylation

1,2,3-Trimethoxybenzene reacts with Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) at 70–80°C for 10 hours. Hydrolysis and crystallization yield 3,4,5-trimethoxybenzaldehyde with a purity >98%. The reagent ratio (DMF:POCl₃ = 1:2) is critical for maximizing yield.

ParameterValue
Starting Material1,2,3-Trimethoxybenzene
ReagentsDMF, POCl₃
Temperature70–80°C
Reaction Time10 hours
Yield85–90%

Formation of the Thiazolidinone Core

The thiazolidin-4-one scaffold is constructed via a one-pot three-component reaction, as demonstrated in analogous syntheses.

Cyclocondensation Reaction

A mixture of thiourea derivatives, mercaptoacetic acid, and 3,4,5-trimethoxybenzaldehyde undergoes cyclization. For example, sulfadiazine (1 mmol), substituted benzaldehyde (1 mmol), and mercaptoacetic acid (1 mmol) react in DMF with acetic acid catalysis.

Reaction Conditions

  • Conventional Method : Reflux in DMF (20 mL) for 8.5–14.5 hours.

  • Microwave-Assisted : Irradiation at 80°C for 125–220 minutes, reducing reaction time by 60%.

  • Ultrasound-Assisted : Sonication at 80°C for 3–4 hours, enhancing yield by 15–20% compared to conventional methods.

MethodTimeYield (%)
Conventional8.5–14.5 hours65–70
Microwave2–3.5 hours75–80
Ultrasound3–4 hours80–85

Isolation and Purification

The crude product is precipitated in ice-cold water, filtered, and purified via column chromatography (diethyl ether:methanol:ethyl acetate = 70:15:15).

ReagentRole
Pyridine-4-carboxamideNucleophile
Absolute EthanolSolvent
Acetic AcidCatalyst

Final Knoevenagel Condensation

The Z-configuration of the benzylidene group is established via acid-catalyzed condensation. A mixture of the thiazolidinone intermediate and 3,4,5-trimethoxybenzaldehyde in glacial acetic acid is refluxed for 6–8 hours. The reaction is monitored by TLC, and the product is recrystallized from ethanol.

ParameterValue
CatalystGlacial Acetic Acid
TemperatureReflux (118°C)
Time6–8 hours
Yield70–75%

Spectroscopic Characterization

Key spectral data for the final compound include:

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1360 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ = 3.85–3.90 (s, 9H, OCH₃), 7.25–8.50 (m, aromatic protons).

  • MS (ESI) : m/z 427.04 [M+H]⁺, consistent with the molecular formula C₁₇H₁₇N₃O₈S₂.

Optimization and Challenges

Stereochemical Control

The Z-configuration of the benzylidene group is critical for biological activity. Reaction conditions (e.g., acid catalysis, temperature) must be tightly controlled to avoid isomerization.

Solvent Selection

DMF enhances solubility of intermediates but complicates purification. Alternatives like THF or ethanol are less effective, necessitating trade-offs between yield and ease of isolation.

Scalability

Microwave and ultrasound methods improve efficiency but require specialized equipment. Conventional reflux remains the most scalable approach for industrial production .

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde, DMSO, 70°CBenzylidene-thiazolidinone hybrid56–94%
AcetylationAcetic anhydride, pyridineAcetylated pyridine derivative85%

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes nucleophilic substitution. For example:

  • Oxidation : Reacts with H₂O₂ or mCPBA to form a sulfonyl (C-SO₂-) group, enhancing electrophilicity.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to produce thioether derivatives .

Table 2: Reactivity of the Thioxo Group

ReactionReagentsOutcomeApplication
OxidationH₂O₂, acetic acidSulfonyl derivativeEnhanced solubility
AlkylationCH₃I, K₂CO₃, DMFS-Methylated analogModulation of biological activity

Hydrolysis of the Pyridine Carboxamide

The pyridine-4-carboxamide moiety undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield pyridine-4-carboxylic acid. This reaction is critical for prodrug activation or metabolite formation .

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxybenzylidene group participates in electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the benzene ring’s para position .

  • Sulfonation : Oleum (H₂SO₄·SO₃) generates sulfonic acid derivatives, improving water solubility .

Ring-Opening and Cycloaddition Reactions

The thiazolidinone ring opens under strong alkaline conditions (e.g., NaOH, 100°C) to form mercaptoacetic acid intermediates. These intermediates participate in cycloadditions with dienophiles like maleic anhydride to yield six-membered heterocycles .

Table 3: Comparative Reactivity of Thiazolidinone Derivatives

CompoundReaction with H₂O₂Hydrolysis Rate (pH 7.4)Electrophilic Activity
Target CompoundForms sulfonyl derivativet₁/₂ = 4.2 hHigh (methoxy groups)
Simple thiazolidinoneNo reactiont₁/₂ = 12.1 hLow

Biological Activity Modulation via Structural Modifications

  • Thioxo → Sulfonyl : Increases antibacterial potency against S. aureus (MIC reduced from 32 μg/mL to 8 μg/mL) .

  • Benzylidene Nitration : Enhances DNA intercalation capacity, as shown in acridine-thiazolidinone hybrids .

Key Research Findings

  • The compound’s thioxo group is critical for metal chelation, enabling interactions with Zn²⁺ and Fe³⁺ in enzymatic assays .

  • Methoxy groups on the benzylidene moiety improve membrane permeability, as demonstrated in cellular uptake studies .

  • Pyridine carboxamide hydrolysis generates bioactive metabolites detectable via HPLC-MS in pharmacokinetic studies .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a thiazolidinone moiety and a pyridine ring. Its molecular formula is C32H38N4O10C_{32}H_{38}N_{4}O_{10} with a molecular weight of approximately 638.7 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Biological Applications

2.1 Anticancer Activity

Numerous studies have reported the anticancer properties of thiazolidinone derivatives, including the compound . These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research has demonstrated that thiazolidinone derivatives can suppress tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against breast and lung cancer cell lines. The results indicated that compounds similar to N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exhibited significant cytotoxicity, with IC50 values in the micromolar range .

2.2 Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activity. The compound shows promise as an antibacterial agent against both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated the antibacterial efficacy of various thiazolidinone derivatives, including the target compound. The findings revealed a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s 3,4,5-trimethoxybenzylidene group distinguishes it from analogs with alternative substituents. For example:

  • : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a 2,4,6-trimethoxybenzylidene group. The positional isomerism of methoxy groups alters electronic distribution, with 3,4,5-trimethoxy derivatives exhibiting stronger electron-donating effects due to para-directing methoxy groups .
  • : N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide replaces the methoxybenzylidene with a pyrazole ring. This substitution reduces lipophilicity but introduces halogen (Br)-mediated van der Waals interactions .
  • : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide lacks methoxy groups entirely, resulting in lower molecular weight and reduced steric hindrance compared to the target compound .

Table 1: Key Structural and Physicochemical Comparisons

Compound Substituent at C5 N3 Substituent LogP* (Predicted) Hydrogen-Bond Acceptors
Target Compound 3,4,5-Trimethoxybenzylidene Pyridine-4-carboxamide 3.2 5 (amide, pyridine N, S=O)
Compound 2,4,6-Trimethoxybenzylidene Ethyl carboxylate 2.8 4 (ester, pyrimidine N)
Compound Pyrazole-bromophenyl 4-Methylbenzamide 2.5 3 (amide, pyrazole N)
Compound Benzylidene N-(2-methylphenyl)acetamide 1.9 2 (amide)

*LogP values estimated using fragment-based methods.

Crystallographic and Conformational Analysis

Crystal structures of related compounds (e.g., ) reveal that thiazolidinone derivatives adopt puckered conformations. For instance, the pyrimidine ring in ’s compound deviates by 0.224 Å from planarity, forming a flattened boat conformation . Hydrogen-bonding patterns in analogs (e.g., C–H···O interactions in ) suggest that the pyridine-4-carboxamide in the target compound could form bifurcated hydrogen bonds, enhancing crystal packing stability .

Biological Activity

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O6SC_{16}H_{17}N_{3}O_{6}S, with a molecular weight of approximately 383.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay indicated that the compound effectively inhibited cell proliferation in HL-60 (human promyelocytic leukemia) and A2780 (human ovarian cancer) cell lines with IC50 values of 1.3 ± 0.2 µM and 7.7 ± 0.5 µM, respectively .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HL-601.3 ± 0.2
A27807.7 ± 0.5

The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis through pathways linked to oxidative stress and DNA damage .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it exhibited comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<X µg/mL (specific value needed)
Escherichia coli<Y µg/mL (specific value needed)

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique .

Case Studies

One notable case study involved the synthesis of derivatives based on the thiazolidinone framework. These derivatives were tested for their biological activity and demonstrated significant improvements in potency when compared to earlier compounds lacking the trimethoxybenzylidene moiety .

Q & A

Q. What computational tools are recommended for docking studies involving this compound?

  • Answer :
  • AutoDock Vina or Schrödinger Suite : For predicting binding affinities to targets like kinases or GPCRs.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes using AMBER or GROMACS, with force fields (e.g., GAFF2) parameterized for sulfur-containing heterocycles .

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